molecular formula C16H27BO3 B3368390 4-(3,7-Dimethyloctyloxy)benzeneboronic acid CAS No. 209673-75-6

4-(3,7-Dimethyloctyloxy)benzeneboronic acid

Cat. No.: B3368390
CAS No.: 209673-75-6
M. Wt: 278.2 g/mol
InChI Key: GVOMHDGKWIWKBD-UHFFFAOYSA-N
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Description

4-(3,7-Dimethyloctyloxy)benzeneboronic acid is an organic compound with the molecular formula C16H27BO3. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a benzene ring, which is further substituted with a 3,7-dimethyloctyloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,7-Dimethyloctyloxy)benzeneboronic acid typically involves the reaction of 4-bromophenol with 3,7-dimethyloctanol in the presence of a base to form the corresponding ether. This intermediate is then subjected to a borylation reaction using a boron-containing reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions to yield the desired boronic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3,7-Dimethyloctyloxy)benzeneboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with aryl or vinyl halides to form biaryl or styrene derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: 4-(3,7-Dimethyloctyloxy)phenol.

    Reduction: Reduced boronic acid derivatives.

    Substitution: Biaryl or styrene derivatives, depending on the halide used in the reaction.

Scientific Research Applications

4-(3,7-Dimethyloctyloxy)benzeneboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity and structural properties.

Mechanism of Action

The mechanism of action of 4-(3,7-Dimethyloctyloxy)benzeneboronic acid primarily involves its ability to form stable complexes with various substrates through the boronic acid group. This allows it to participate in a range of chemical reactions, including cross-coupling and complexation reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

4-(3,7-Dimethyloctyloxy)benzeneboronic acid can be compared with other boronic acid derivatives, such as:

    Phenylboronic acid: Lacks the 3,7-dimethyloctyloxy group, making it less hydrophobic and less sterically hindered.

    4-Methoxybenzeneboronic acid: Contains a methoxy group instead of the 3,7-dimethyloctyloxy group, resulting in different electronic and steric properties.

    4-(Methoxycarbonyl)benzeneboronic acid: Features a methoxycarbonyl group, which influences its reactivity and applications differently compared to this compound.

The uniqueness of this compound lies in its specific structural features, which impart distinct reactivity and properties, making it valuable for specialized applications in various fields of research and industry.

Properties

IUPAC Name

[4-(3,7-dimethyloctoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BO3/c1-13(2)5-4-6-14(3)11-12-20-16-9-7-15(8-10-16)17(18)19/h7-10,13-14,18-19H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOMHDGKWIWKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCC(C)CCCC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622923
Record name {4-[(3,7-Dimethyloctyl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209673-75-6
Record name {4-[(3,7-Dimethyloctyl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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